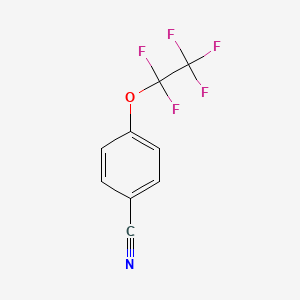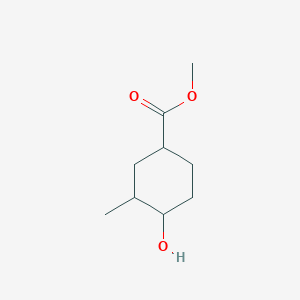![molecular formula C13H11F3N4O2S B2631963 4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380141-29-5](/img/structure/B2631963.png)
4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiadiazole ring, an azetidine moiety, and a pyridine ring, each contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the thiadiazole and azetidine intermediates. One common method involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes to form hydrazide-hydrazone derivatives . These intermediates are then subjected to further reactions to introduce the azetidine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反応の分析
Types of Reactions
4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
科学的研究の応用
4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical pathways and mechanisms.
Medicine: The compound’s potential antimicrobial activity makes it a candidate for developing new antibiotics and other therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring, for example, can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The azetidine and pyridine moieties contribute to the compound’s overall binding affinity and specificity, allowing it to selectively target certain biological molecules.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar antimicrobial properties.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their stability and reactivity, making them useful in various chemical reactions.
Trifluoromethylpyridine Derivatives: These compounds are characterized by the presence of the trifluoromethyl group, which enhances their chemical stability and lipophilicity.
Uniqueness
What sets 4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S/c1-7-11(23-19-18-7)12(21)20-5-9(6-20)22-8-2-3-17-10(4-8)13(14,15)16/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZUEPOXADFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2631884.png)
![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2631890.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631895.png)
![1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea](/img/structure/B2631896.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2631899.png)



